molecular formula C16H20O6 B11496317 5-O-(4-methylbenzoyl)-1,2-O-(1-methylethylidene)pentofuranose

5-O-(4-methylbenzoyl)-1,2-O-(1-methylethylidene)pentofuranose

Cat. No.: B11496317
M. Wt: 308.33 g/mol
InChI Key: AFHPWODMQGXJFV-UHFFFAOYSA-N
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Description

((3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl 4-methylbenzoate is a complex organic compound characterized by its unique molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure comprises a tetrahydrofuro[2,3-d][1,3]dioxole ring system, which is functionalized with hydroxy and methylbenzoate groups, contributing to its distinct chemical properties.

Preparation Methods

The synthesis of ((3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl 4-methylbenzoate involves several steps. One common synthetic route includes the following steps:

    Formation of the tetrahydrofuro[2,3-d][1,3]dioxole ring: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.

    Functionalization with hydroxy and methylbenzoate groups:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

((3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl 4-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents such as dichloromethane or ethanol .

Scientific Research Applications

((3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl 4-methylbenzoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules and natural product analogs.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins

Mechanism of Action

The mechanism of action of ((3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl 4-methylbenzoate involves its interaction with specific molecular targets and pathways. For instance, its hydroxy group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar compounds to ((3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl 4-methylbenzoate include:

Properties

Molecular Formula

C16H20O6

Molecular Weight

308.33 g/mol

IUPAC Name

(6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl 4-methylbenzoate

InChI

InChI=1S/C16H20O6/c1-9-4-6-10(7-5-9)14(18)19-8-11-12(17)13-15(20-11)22-16(2,3)21-13/h4-7,11-13,15,17H,8H2,1-3H3

InChI Key

AFHPWODMQGXJFV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC2C(C3C(O2)OC(O3)(C)C)O

Origin of Product

United States

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